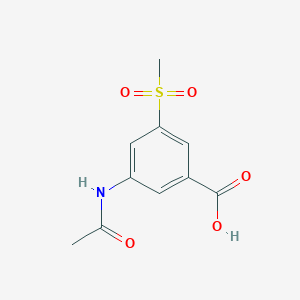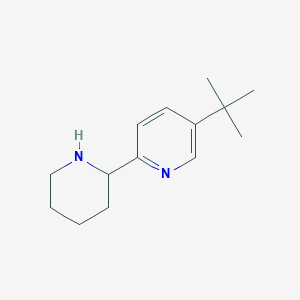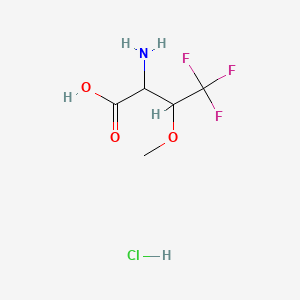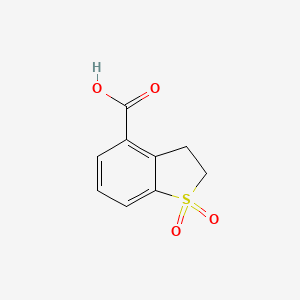![molecular formula C11H17NO3 B13493902 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyoxane ring and an azaspiroheptanone core, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group modifications to introduce the hydroxyoxane and azaspiroheptanone moieties . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.
化学反応の分析
Types of Reactions
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azaspiroheptanone core can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyoxane ring and azaspiroheptanone core can interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the hydroxyoxane ring.
3-Oxabicyclo[3.2.0]heptan-2-one: Another related compound with a different ring system.
Uniqueness
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of both the hydroxyoxane ring and the azaspiroheptanone core. This combination of functional groups and ring systems provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
3-(4-hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C11H17NO3/c13-9-8(10(12-9)2-1-3-10)11(14)4-6-15-7-5-11/h8,14H,1-7H2,(H,12,13) |
InChIキー |
ACRNNXMKUMSETK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)C(C(=O)N2)C3(CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)

![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)



![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)

![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)



